molecular formula C17H20FNO6 B12752606 (E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane CAS No. 84523-14-8

(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane

Cat. No.: B12752606
CAS No.: 84523-14-8
M. Wt: 353.3 g/mol
InChI Key: CXOQXOMVLCTOKU-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[321]octane is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl group. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Final assembly: The final steps often involve esterification or amidation reactions to introduce the (E)-but-2-enedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    tert-Butyl carbamate: Another compound with a bicyclic structure but different functional groups.

Uniqueness

(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane is unique due to its combination of a fluorophenyl group and a bicyclic core, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

84523-14-8

Molecular Formula

C17H20FNO6

Molecular Weight

353.3 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FNO2.C4H4O4/c1-2-15-7-12-8-16-13(9-15,17-12)10-3-5-11(14)6-4-10;5-3(6)1-2-4(7)8/h3-6,12H,2,7-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CXOQXOMVLCTOKU-WLHGVMLRSA-N

Isomeric SMILES

CCN1CC2COC(C1)(O2)C3=CC=C(C=C3)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1CC2COC(C1)(O2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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